molecular formula C24H38Cl2N2O3 B6495063 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215467-37-0

1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B6495063
CAS RN: 1215467-37-0
M. Wt: 473.5 g/mol
InChI Key: VIXPNCHYQCMQPU-UHFFFAOYSA-N
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Description

The compound contains an adamantyl group, a piperazine ring, and a methoxyphenyl group. Adamantyl groups are known for their lipophilic properties and can improve the bioavailability of drugs . Piperazine rings are often found in pharmaceuticals and can have various effects depending on their substitution . Methoxyphenyl groups are also common in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an adamantyl alcohol with a suitable leaving group, followed by nucleophilic substitution with the piperazine . The methoxyphenyl group could be introduced through a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky, rigid adamantyl group, the flexible piperazine ring, and the aromatic methoxyphenyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the adamantyl group could be modified through reactions at the tertiary carbon . The piperazine ring could undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the adamantyl group would increase lipophilicity, while the piperazine and methoxyphenyl groups could participate in hydrogen bonding .

Scientific Research Applications

Catalysis in Enantioselective Strecker Reaction

1-Adamantanamine: , a derivative of our compound, acts as a catalyst in the enantioselective Strecker reaction of phosphinoyl imines. This reaction is valuable for synthesizing chiral α-aminonitriles, which find applications in pharmaceuticals and agrochemicals .

Antiviral and Antiparkinsonian Drug Development

The compound’s adamantane moiety makes it a promising candidate for drug developmentAmantadine hydrochloride , a derivative of 1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, has been used as an antiviral agent against influenza A and as an antiparkinsonian drug .

Visible-Light-Induced Oxidative Formylation

Research has revealed that both the starting material and the product can act as photosensitizers. In visible-light-induced oxidative formylation reactions, singlet oxygen (1 O 2) and superoxide radicals (O 2 ˙ −) play crucial roles. This insight opens up possibilities for novel synthetic methodologies .

Environmentally Friendly Synthesis of Substituted Carbamates

Our compound enables an environmentally friendly technique for synthesizing N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates. This method yields good-to-high product yields and accommodates various substituents on the azine rings, including electron-donating and electron-withdrawing groups .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any new compound, thorough testing would be required to determine its safety profile .

Future Directions

Future research could involve further modifications to the compound to improve its activity or selectivity. Additionally, studies could be conducted to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3.2ClH/c1-28-23-5-3-2-4-22(23)26-8-6-25(7-9-26)16-21(27)17-29-24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-21,27H,6-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXPNCHYQCMQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

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